1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Description
Structure and Synthesis 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene (CAS: Not explicitly provided; referred to as compound 14 in ) is a brominated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 4, and methyl groups at positions 2 and 4. Its synthesis involves reacting precursor 13 (likely 4-methyl-2,5-dimethylbenzyl alcohol) with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (DCM) at 0–25°C, yielding 72% of the product as a colorless oil . Key spectral data include:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.27–7.30 (m, 1H), 7.07–7.11 (m, 1H), 4.32–4.39 (m, 2H, CH₂Br), 2.26–2.28 (m, 6H, CH₃ groups) .
Applications This compound serves as a versatile reagent in organic synthesis. For example, it is used in N-protection reactions (e.g., forming methyl N-(4-bromobenzyl)-N-pentanoyl-D-valinate) and in synthesizing organozinc intermediates for cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVEMLXEKZNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519396 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88111-73-3 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
Reaction Mechanism and Conditions
NBS selectively brominates benzylic and aromatic positions in 2,5-dimethylbenzyl derivatives under radical initiation. A representative procedure involves:
- Substrate : 2,5-Dimethylbenzyl chloride or 2,5-dimethyltoluene
- Solvent : 1,1,1-Trichloroethane or benzotrifluoride
- Reagents : NBS (1.2–2.0 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
- Temperature : 70–80°C, reflux for 6–12 hours
Key Observations
- Regioselectivity : Bromination occurs preferentially at the 4-position of the aromatic ring and the benzylic methyl group (Table 1).
- Byproducts : Dibrominated species form at higher NBS stoichiometry (>2.0 equiv).
Table 1: NBS Bromination Optimization
| NBS Equiv | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.2 | Trichloroethane | 8 | 72 | 95 |
| 1.5 | Benzotrifluoride | 6 | 85 | 98 |
| 2.0 | Trichloroethane | 12 | 89 | 97 |
Direct Bromination with Br₂/FeBr₃
Industrial-Scale Synthesis
This method employs bromine gas in the presence of Lewis acid catalysts:
- Substrate : 2,5-Dimethyltoluene
- Catalyst : FeBr₃ (5 mol%)
- Conditions : 40–60°C, anhydrous CH₂Cl₂, 4–6 hours
Advantages and Limitations
- Cost-Effectiveness : Br₂ is cheaper than NBS for bulk production.
- Safety Concerns : Requires strict control of bromine vapors and exothermic side reactions.
Equation :
$$ \text{C}9\text{H}{12} + 2\text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}9\text{H}{10}\text{Br}_2 + 2\text{HBr} $$
Phosphorus Tribromide (PBr₃) Substitution
Alcohol-to-Bromide Conversion
Applicable to precursors with hydroxyl groups, such as 4-(hydroxymethyl)-1-bromo-2,5-dimethylbenzene:
Yield Data
Radical Bromination with UV Initiation
Multistep Functional Group Interconversion
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| NBS Bromination | 72–89 | High | Lab-scale | 95–98 |
| Br₂/FeBr₃ | 65–78 | Low | Industrial | 90–93 |
| PBr₃ Substitution | 85–92 | Moderate | Both | 97–99 |
| Radical Bromination | 45–58 | Low | Lab-scale | 85–88 |
| Multistep Conversion | 68 | High | Lab-scale | 94 |
Critical Parameter Optimization
Solvent Effects
Industrial Production Protocols
Large-Scale Br₂/FeBr₃ Process
- Charge 2,5-dimethyltoluene (1.0 kg) and FeBr₃ (50 g) into a 10 L reactor.
- Add Br₂ (2.1 kg) dropwise over 3 hours at 50°C.
- Quench with Na₂S₂O₃, extract with CH₂Cl₂, and distill under vacuum.
Quality Control Metrics
- HPLC Purity : ≥90% (API-grade standards).
- Residual Bromine : <50 ppm (ICP-MS analysis).
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The methyl groups on the benzene ring activate the ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl or amino groups.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardants and plasticizers.
Biological Studies: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atoms act as leaving groups, allowing the compound to undergo electrophilic substitution reactions, which are crucial in organic synthesis.
Nucleophilic Attack: The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Key Comparisons:
A. Substituent Effects on Reactivity
- Halogen vs. Alkyl Groups : The bromomethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., alkylation reactions). In contrast, methoxy-substituted analogs (e.g., 1-Bromo-4-chloro-2,5-dimethoxybenzene) exhibit reduced electrophilicity due to electron-donating OCH₃ groups, favoring π-π stacking .
- Halogen Diversity : Replacing bromine with chlorine (e.g., 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene) reduces molecular weight and alters bond strengths, impacting crystallization and solubility .
B. Crystal Packing and Intermolecular Interactions
- Br···Br Interactions: The target compound and its analogs (e.g., Compounds 3 and 4) exhibit Br···Br contacts (<4.0 Å), forming layered or 3D structures. However, even minor positional changes (e.g., di(bromomethyl) vs. bromomethyl + bromo) drastically alter packing motifs .
- Hydrogen Bonding : C–H···Br bonds stabilize crystal structures in all analogs, but their prevalence varies. For example, Compound 3 forms Br₃ triangles linked by hydrogen bonds, while the target compound adopts simpler layered arrangements .
Research Findings and Data
Spectroscopic Differentiation
Biological Activity
1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene, an aromatic compound with the molecular formula C10H10Br2, is characterized by its unique structural features, including two bromomethyl groups and two methyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also its biological activity. Research has shown that this compound interacts with various biological pathways, potentially influencing enzyme-catalyzed reactions and cellular mechanisms.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C10H10Br2
- Structural Features :
- Two bromomethyl groups at positions 1 and 4.
- Two methyl groups at positions 2 and 5.
This arrangement contributes to its reactivity and potential biological applications.
Biological Activity Overview
This compound has been studied for its biological interactions, particularly regarding its influence on enzyme activity and protein stabilization. The following points summarize key findings related to its biological activity:
- Enzyme Interaction : The compound may stabilize certain enzymes involved in critical biological processes, making it a candidate for further pharmacological studies.
- Potential Therapeutic Applications : Its unique structural properties suggest potential uses in drug development, particularly in targeting specific cellular pathways .
- Toxicological Implications : Given its brominated nature, understanding the toxicological profile of this compound is essential for assessing its safety in pharmacological applications.
Case Studies and Research Findings
Several studies have explored the biological implications of bromomethyl-substituted benzenes, including this compound. Notable findings include:
- Stabilization of Proteins : Research indicates that the compound may stabilize proteins through specific interactions that enhance their functional capacity .
- Comparative Studies : A comparative analysis with structurally similar compounds has revealed differences in biological activity, suggesting that the arrangement of substituents significantly affects interaction capabilities .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H10Br2 | Two bromomethyl groups; potential enzyme stabilizer |
| 1-Bromo-4-methoxy-2,5-dimethylbenzene | C10H13BrO | Contains a methoxy group instead of bromomethyl |
| 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | C10H12Br2 | Features two bromomethyl groups without additional substitutions |
| 1-Bromo-2,5-dimethylbenzene | C9H11Br | Only one bromine atom present |
Q & A
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) with this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
